molecular formula C14H11ClO2 B1585630 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5525-72-4

2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1585630
CAS RN: 5525-72-4
M. Wt: 246.69 g/mol
InChI Key: LDEMYLVVZJLDFL-UHFFFAOYSA-N
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Description

2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular weight of 246.69 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution , a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile . Another possible method could be the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize biphenyl compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C14H11ClO2 . It contains a biphenyl group, where one of the phenyl rings has a chlorine atom substituted at the 4th position, and the other phenyl ring is attached to an acetic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve electrophilic aromatic substitution . This is a reaction where an atom in the aromatic ring is replaced by an electrophile .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, a structurally related compound, demonstrates its use in synthetic chemistry through a one-pot, three-component Ugi reaction, showcasing the versatility of chloro-biphenyl acetic acid derivatives in synthesizing complex molecules like indoloketopiperazine derivatives (Ghandi, Zarezadeh, & Taheri, 2012). Additionally, derivatives of chloro-biphenyl acetic acid like ML 3000 have been explored for their pharmacological profiles, indicating the broad potential of these compounds in drug development despite the exclusion of specific drug use and dosage information (Laufer, Tries, Augustin, & Dannhardt, 1994).

Photodegradation and Environmental Studies The study on diclofenac, which shares a similar biphenyl structure, underlines the significance of understanding the environmental fate of such compounds through photolytic transformation, providing insights into potential degradation pathways and environmental persistence of chloro-biphenyl acetic acid derivatives (Eriksson, Svanfelt, & Kronberg, 2010).

Advanced Material Development Research involving the synthesis of novel biphenyl derivatives, such as biphenyl-4,4'-diacetic acid, showcases the application of chloro-biphenyl acetic acid derivatives in the development of new materials with potential use in a variety of technological applications, including optoelectronics and molecular engineering (Sienkiewicz-Gromiuk, Gluchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).

Pharmaceutical and Environmental Chemistry The environmental and pharmaceutical chemistry of chloro-biphenyl acetic acid derivatives is further exemplified by studies on the metabolism of polychlorinated biphenyls, indicating the relevance of chloro-biphenyl structures in environmental science and toxicology. Such research provides crucial insights into the biodegradation pathways and environmental impact of these compounds, contributing to a deeper understanding of their ecological footprint (Furukawa, Tomizuka, & Kamibayashi, 1979).

properties

IUPAC Name

2-[4-(4-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEMYLVVZJLDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362638
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid

CAS RN

5525-72-4
Record name (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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